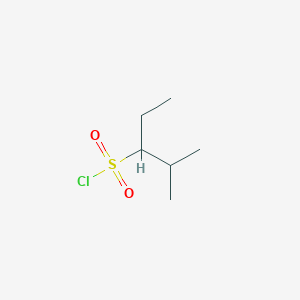

2-Methylpentane-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le chlorure de 2-méthylpentane-3-sulfonyle est un composé organique de formule moléculaire C6H13ClO2S. Il s'agit d'un dérivé de chlorure de sulfonyle, ce qui signifie qu'il contient un groupe sulfonyle (SO2) lié à un atome de chlore. Ce composé est utilisé dans diverses réactions chimiques et a des applications dans différents domaines, notamment la synthèse organique et les produits pharmaceutiques.

Méthodes De Préparation

Le chlorure de 2-méthylpentane-3-sulfonyle peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'acide 2-méthylpentane-3-sulfonique avec le chlorure de thionyle. La réaction est généralement effectuée sous reflux, où l'acide sulfonique est chauffé avec le chlorure de thionyle pour produire le dérivé de chlorure de sulfonyle . Une autre méthode implique l'utilisation de pentachlorure de phosphore comme agent chlorant .

Analyse Des Réactions Chimiques

Le chlorure de 2-méthylpentane-3-sulfonyle subit diverses réactions chimiques, notamment :

Réactions de substitution : Il peut participer à des réactions de substitution nucléophile où l'atome de chlore est remplacé par un nucléophile. Les réactifs courants pour ces réactions comprennent les amines, les alcools et les thiols.

Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, conduisant à la formation de différents produits.

Réactions d'addition : Il peut également subir des réactions d'addition avec divers nucléophiles, conduisant à la formation de dérivés de sulfonamide ou de sulfonate.

Applications de la recherche scientifique

Le chlorure de 2-méthylpentane-3-sulfonyle a plusieurs applications dans la recherche scientifique :

Synthèse organique : Il est utilisé comme réactif dans la synthèse de divers composés organiques, y compris les produits pharmaceutiques et les produits agrochimiques.

Études biologiques : Le composé est utilisé dans la modification de biomolécules, telles que les protéines et les peptides, pour étudier leur structure et leur fonction.

Chimie médicinale : Il est utilisé dans le développement de nouveaux médicaments et agents thérapeutiques, en particulier dans la synthèse de médicaments à base de sulfonamide.

Applications industrielles : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du chlorure de 2-méthylpentane-3-sulfonyle implique sa réactivité en tant qu'agent sulfonylant. Le groupe chlorure de sulfonyle est très réactif et peut former des liaisons covalentes avec des nucléophiles, tels que les amines et les alcools. Cette réactivité lui permet de modifier les biomolécules et autres composés organiques, conduisant à des changements dans leurs propriétés chimiques et physiques .

Applications De Recherche Scientifique

2-Methylpentane-3-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Studies: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicinal Chemistry: It is employed in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Methylpentane-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows it to modify biomolecules and other organic compounds, leading to changes in their chemical and physical properties .

Comparaison Avec Des Composés Similaires

Le chlorure de 2-méthylpentane-3-sulfonyle peut être comparé à d'autres dérivés de chlorure de sulfonyle, tels que le chlorure de méthanesulfonyle et le chlorure de benzènesulfonyle. Bien que tous ces composés contiennent le groupe chlorure de sulfonyle, ils diffèrent par leurs substituants alkyles ou aryles. La présence du groupe 2-méthylpentane dans le chlorure de 2-méthylpentane-3-sulfonyle le rend unique et influence sa réactivité et ses applications .

Des composés similaires comprennent :

- Chlorure de méthanesulfonyle

- Chlorure de benzènesulfonyle

- Chlorure d'éthanesulfonyle

Ces composés partagent des propriétés chimiques similaires mais diffèrent dans leurs applications spécifiques et leur réactivité en raison des variations de leurs groupes alkyles ou aryles .

Propriétés

Formule moléculaire |

C6H13ClO2S |

|---|---|

Poids moléculaire |

184.69 g/mol |

Nom IUPAC |

2-methylpentane-3-sulfonyl chloride |

InChI |

InChI=1S/C6H13ClO2S/c1-4-6(5(2)3)10(7,8)9/h5-6H,4H2,1-3H3 |

Clé InChI |

RSRIDXKOQSSNAE-UHFFFAOYSA-N |

SMILES canonique |

CCC(C(C)C)S(=O)(=O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)

![N,N-Di([1,1'-biphenyl]-4-yl)-4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B12093812.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)

![[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid](/img/structure/B12093838.png)

![7-[(2-Amino-2-phenylacetyl)amino]-3-methyl-5,8-dioxo-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12093854.png)

![3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B12093868.png)